molecular formula C13H19BrO2S B599816 1-(alpha-Bromotosyl)hexane CAS No. 136528-93-3

1-(alpha-Bromotosyl)hexane

Cat. No.: B599816
CAS No.: 136528-93-3
M. Wt: 319.257
InChI Key: MPQPWDNGHYYGLL-UHFFFAOYSA-N
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Description

1-(alpha-Bromotosyl)hexane is a brominated alkyl derivative containing a tosyl (p-toluenesulfonyl) functional group. Its molecular formula is inferred as C₁₃H₁₉BrO₂S, with a molecular weight of 307.26 g/mol (based on structural analogs and stoichiometric calculations). The compound’s CAS registry number is 136528-93-3 . While direct physicochemical data (e.g., melting point, boiling point) are unavailable in the provided evidence, its structure suggests utility in organic synthesis, particularly in nucleophilic substitution reactions where the tosyl group acts as a superior leaving group compared to halides alone.

Properties

CAS No.

136528-93-3

Molecular Formula

C13H19BrO2S

Molecular Weight

319.257

IUPAC Name

1-(bromomethyl)-4-hexylsulfonylbenzene

InChI

InChI=1S/C13H19BrO2S/c1-2-3-4-5-10-17(15,16)13-8-6-12(11-14)7-9-13/h6-9H,2-5,10-11H2,1H3

InChI Key

MPQPWDNGHYYGLL-UHFFFAOYSA-N

SMILES

CCCCCCS(=O)(=O)C1=CC=C(C=C1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Reactivity : The tosyl group in this compound enhances its leaving-group ability, facilitating nucleophilic substitutions compared to simple bromoalkanes like 1-Bromohexane, which primarily undergoes SN2 reactions .
  • Applications : Sulfonyl-containing compounds (e.g., 1-(Bromomethyl)-1-methanesulfonylcyclohexane) are prioritized in pharmaceutical research due to their stability and versatility in forming carbon-heteroatom bonds .

Comparison of Leaving Groups

  • 1-Bromohexane : The bromine atom acts as a moderate leaving group, requiring strong nucleophiles (e.g., hydroxide or amines) for substitution .
  • This compound : The tosyl group (─OTs) is a superior leaving group, enabling reactions under milder conditions. This property is critical in stereospecific syntheses, where retention of configuration is desired .

Solubility and Stability

  • 1-Bromohexane: Highly lipophilic; soluble in nonpolar solvents like hexane. Prone to hydrolysis in aqueous environments .
  • Sulfonyl Derivatives : Compounds like 1-(Bromomethyl)-1-methanesulfonylcyclohexane exhibit greater thermal and hydrolytic stability due to the electron-withdrawing sulfonyl group .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Sulfonyl-brominated compounds are pivotal in synthesizing drug candidates. For example, 1-(Bromomethyl)-1-methanesulfonylcyclohexane is used to engineer molecules with enhanced bioactivity and metabolic stability .
  • Material Science : Tosyl derivatives contribute to polymer crosslinking and advanced material design due to their controlled reactivity .

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